Spacer Length: Defined 44.7 Å Distance Balances Steric Hindrance and Solubility vs. Shorter (PEG4/PEG8) and Longer (PEG24) Chains
m-PEG12-NHS ester provides a discrete 12-unit PEG spacer arm of exactly 44.7 Å [1]. In contrast, standard polymeric PEG-NHS esters (e.g., MS(PEG)n) are mixtures of various chain lengths, and shorter discrete units like MS(PEG)4 (~16 Å) or MS(PEG)8 (~32 Å) provide significantly less distance between conjugated molecules . This specific 12-unit length is documented to be more effective at masking the hydrophobicity of a drug payload in an ADC than unspecified PEG chains, leading to improved pharmacokinetics and anti-tumor activity in vivo .
| Evidence Dimension | Spacer Arm Length (Å) and Hydrodynamic Radius |
|---|---|
| Target Compound Data | 44.7 Å (for dPEG12 chain) [1]; MW 685.76 Da |
| Comparator Or Baseline | MS(PEG)4 (n=4): ~16 Å, MW ~333 Da ; MS(PEG)8 (n=8): ~32 Å, MW ~509 Da |
| Quantified Difference | 2.8x longer than PEG4; 1.4x longer than PEG8. |
| Conditions | Calculated based on ethylene glycol unit length (~3.5 Å/unit). |
Why This Matters
This length is empirically correlated with improved hydrophilicity and pharmacokinetics in ADCs compared to non-optimized PEG chains, directly impacting conjugate performance .
- [1] Quanta BioDesign. (n.d.). m-dPEG®12-NHS ester, product number 10262 (Spacer length: 38 atoms and 44.7 Å). View Source
